(E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene
CAS No.: 120695-78-5
Cat. No.: VC20884228
Molecular Formula: C6F11I
Molecular Weight: 407.9511052
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120695-78-5 |
|---|---|
| Molecular Formula | C6F11I |
| Molecular Weight | 407.9511052 |
| IUPAC Name | (E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene |
| Standard InChI | InChI=1S/C6F11I/c7-1(2(8)4(10,11)18)3(9,5(12,13)14)6(15,16)17/b2-1+ |
| Standard InChI Key | BJZGOHYMGKSXBU-OWOJBTEDSA-N |
| Isomeric SMILES | C(=C(/C(F)(F)I)\F)(\C(C(F)(F)F)(C(F)(F)F)F)/F |
| SMILES | C(=C(C(F)(F)I)F)(C(C(F)(F)F)(C(F)(F)F)F)F |
| Canonical SMILES | C(=C(C(F)(F)I)F)(C(C(F)(F)F)(C(F)(F)F)F)F |
Introduction
(E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene is a complex organic compound with the chemical formula C6F11I. It belongs to the class of fluorinated alkenes and contains a trifluoromethyl group and an iodine atom attached to its pentene backbone. This compound is notable for its high degree of fluorination and its potential applications in chemical research due to its stability and reactivity.
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InChI:
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Molecular Formula:
The molecular formula is C6F11I.
Molecular Weight:
Approximately 407.95 g/mol, which reflects the high atomic mass contributions from both iodine and multiple fluorines .
Synonyms:
It is also known as "Perfluoro(4-methylpentenyl)" iodide, among other names .
Applications in Research
(E)-Octafluoro-iode-trifluoromethylenepenten serves as a valuable reagent in chemical research due to its stability under various conditions and high reactivity attributed to the presence of both an iodo group (which can act as a leaving group in substitution reactions) and multiple fluoro groups that enhance electron-withdrawing effects on nearby functional groups . Its use is primarily recommended for industrial applications only .
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